molecular formula C5H9ClN2OS B6607979 (3-methoxy-1,2-thiazol-4-yl)methanaminehydrochloride CAS No. 2866353-11-7

(3-methoxy-1,2-thiazol-4-yl)methanaminehydrochloride

Cat. No.: B6607979
CAS No.: 2866353-11-7
M. Wt: 180.66 g/mol
InChI Key: RJWOSMVKBRCLBU-UHFFFAOYSA-N
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Description

(3-methoxy-1,2-thiazol-4-yl)methanaminehydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-1,2-thiazol-4-yl)methanaminehydrochloride typically involves the reaction of 3-methoxy-1,2-thiazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-methoxy-1,2-thiazole+methanamine+HClThis compound\text{3-methoxy-1,2-thiazole} + \text{methanamine} + \text{HCl} \rightarrow \text{this compound} 3-methoxy-1,2-thiazole+methanamine+HCl→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-methoxy-1,2-thiazol-4-yl)methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.

    Substitution: The methoxy group and the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3-methoxy-1,2-thiazol-4-yl)methanaminehydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with biological macromolecules, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

The compound is also used in the material science industry for the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and other industrial applications.

Mechanism of Action

The mechanism of action of (3-methoxy-1,2-thiazol-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine
  • (4-Butoxy-3-ethoxyphenyl)methanamine
  • 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Uniqueness

(3-methoxy-1,2-thiazol-4-yl)methanaminehydrochloride is unique due to its specific substitution pattern on the thiazole ring. The presence of the methoxy group and the amine group in specific positions allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3-methoxy-1,2-thiazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS.ClH/c1-8-5-4(2-6)3-9-7-5;/h3H,2,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWOSMVKBRCLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC=C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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